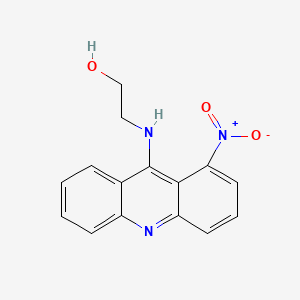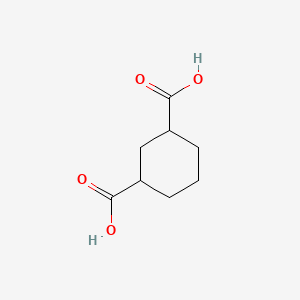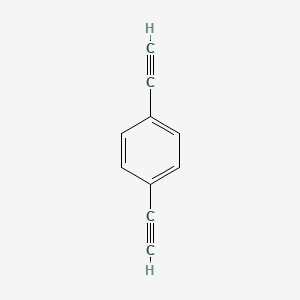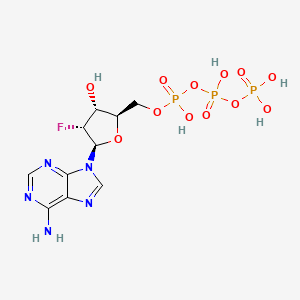![molecular formula C27H29NO10 B1207736 (2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione CAS No. 81445-91-2](/img/structure/B1207736.png)
(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core, functional group modifications, and stereochemical control. Common synthetic routes may include:
Cyclization reactions: to form the hexacyclic structure.
Hydroxylation and methoxylation: steps to introduce the hydroxyl and methoxy groups.
Amination reactions: to incorporate the methylamino group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it an interesting subject for studying various chemical reactions.
Biology
Biochemical studies: The compound’s interactions with biological molecules can provide insights into biochemical pathways.
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material science: Use in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione: Similar compounds may include other hexacyclic molecules with different functional groups.
Uniqueness
Structural complexity: The compound’s hexacyclic structure and multiple functional groups make it unique compared to simpler molecules.
Chemical properties:
Properties
CAS No. |
81445-91-2 |
|---|---|
Molecular Formula |
C27H29NO10 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C27H29NO10/c1-26(35)7-9-5-10-15(20(31)14(9)13(8-26)36-4)21(32)16-12(29)6-11-23(17(16)19(10)30)37-25-22(33)18(28-3)24(34)27(11,2)38-25/h5-6,13,18,22,24-25,28-29,31,33-35H,7-8H2,1-4H3/t13-,18-,22+,24-,25-,26+,27+/m1/s1 |
InChI Key |
PPUCUNKHOFYRLN-FJSFXKJISA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O |
Isomeric SMILES |
C[C@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@]6([C@@H]([C@@H]([C@@H]([C@H](O5)O6)O)NC)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O |
Synonyms |
N-demethylmenogaril |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



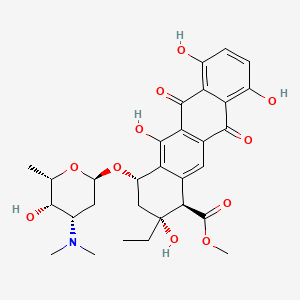
![[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1207658.png)
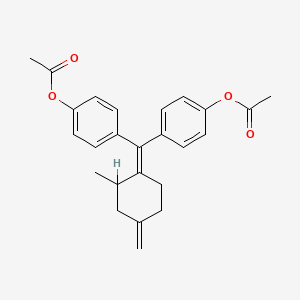
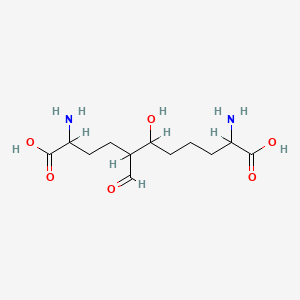

![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)
